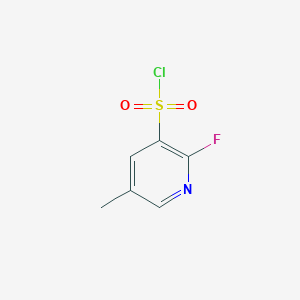

2-Fluoro-5-methylpyridine-3-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Fluoro-5-methylpyridine-3-sulfonyl chloride” is a chemical compound with the CAS Number: 2055931-49-0 . It has a molecular weight of 209.63 . The IUPAC name for this compound is 2-fluoro-5-methylpyridine-3-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for “2-Fluoro-5-methylpyridine-3-sulfonyl chloride” is 1S/C6H5ClFNO2S/c1-4-2-5(12(7,10)11)6(8)9-3-4/h2-3H,1H3 . This code provides a specific representation of the molecular structure of the compound.Applications De Recherche Scientifique

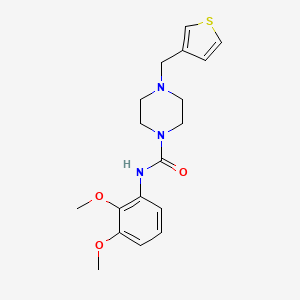

Efficient Pyridinylmethyl Functionalization

Researchers have utilized similar compounds in the functionalization of pyridinylmethyl groups, leading to the synthesis of cognition enhancer drug candidates. This involves chlorination, hydrolysis, and methanesulfonylation processes, showcasing the compound's role in complex organic synthesis procedures (Pesti et al., 2000).

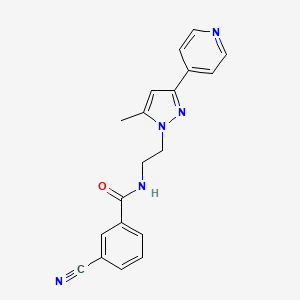

Novel Catalysts for Synthesis

A new ionic liquid based on 2,2′-bipyridine, featuring sulfonyl chloride functionalities, has been introduced as an efficient catalyst for the synthesis of xanthene derivatives. This highlights its application in facilitating reactions under solvent-free conditions, leading to significant yields over short reaction times (Shirini et al., 2014).

Meta Sulfonation of 2-Phenylpyridines

In catalysis, sulfonyl chloride derivatives are used for the selective meta sulfonation of 2-phenylpyridines. This process, facilitated by (arene)ruthenium(II) complexes, underscores the compound's utility in achieving regioselective sulfonation, a crucial step in synthesizing complex organic molecules (Saidi et al., 2011).

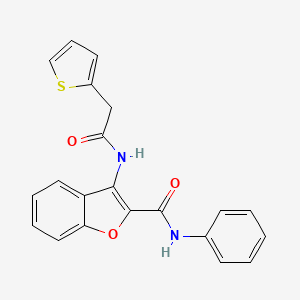

Fluorescent Amino Acid Incorporation

The synthesis and incorporation of fluorescent amino acids into proteins for studying structure and dynamics signify another application area. While this specific application does not directly utilize 2-Fluoro-5-methylpyridine-3-sulfonyl chloride, it demonstrates the broader potential of fluorinated compounds in biochemical research (Summerer et al., 2006).

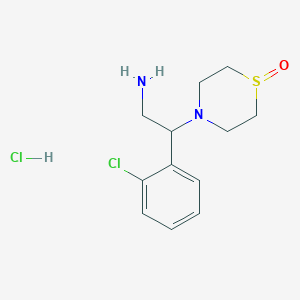

Ionic Liquid Catalysts for Tandem Reactions

Ionic liquids derived from pyridine and containing sulfonyl chloride groups have been developed as catalysts for Knoevenagel–Michael reactions. This application showcases the compound's potential in promoting efficient, eco-friendly chemical processes (Moosavi‐Zare et al., 2013).

Novel Polyfluorinated Ether Sulfonates

Research into alternatives for environmentally persistent chemicals has led to the identification of novel polyfluorinated ether sulfonates, with applications in reducing the environmental impact of traditional fluorosurfactants. This research direction underscores the importance of fluorinated compounds in developing more sustainable materials (Ruan et al., 2015).

Propriétés

IUPAC Name |

2-fluoro-5-methylpyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO2S/c1-4-2-5(12(7,10)11)6(8)9-3-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBJTYFPQRKWEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-methylpyridine-3-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-3-[(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2913728.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2913732.png)

![N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2913733.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2913738.png)

![2-[(6-Chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2913750.png)